![molecular formula C14H12FNO5S B486747 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 794548-55-3](/img/structure/B486747.png)
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide linkage to a fluorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 5-fluoro-2-methoxyaniline followed by coupling with 4-aminobenzoic acid. The reaction conditions often require the use of a base such as triethylamine and a sulfonyl chloride reagent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the aromatic ring, this compound can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonamide group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to halogenated derivatives, while nucleophilic substitution can result in various substituted sulfonamides.
Scientific Research Applications
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxybenzoic acid: Shares the fluorinated methoxyphenyl group but lacks the sulfonamide linkage.
5-Fluoro-2-methoxyaniline: Contains the fluorinated methoxyphenyl group but lacks the benzoic acid moiety.
Sulfanilamide: Contains the sulfonamide group but lacks the fluorinated methoxyphenyl group.
Uniqueness
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and fluorinated methoxyphenyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5S/c1-21-12-7-4-10(15)8-13(12)22(19,20)16-11-5-2-9(3-6-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWIWOPPAPZZPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
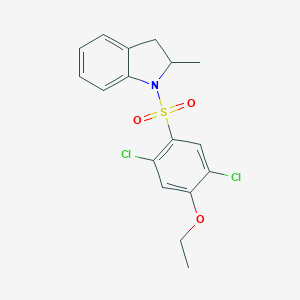
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486666.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B486668.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486670.png)
![5-Chloro-2-ethoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B486673.png)
![1-({[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B486676.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-ethylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B486680.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B486682.png)
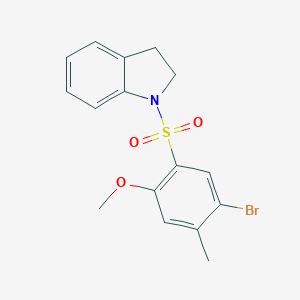
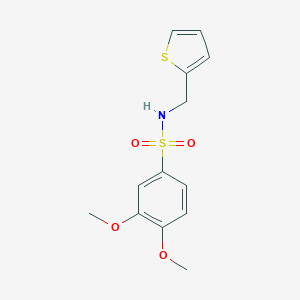
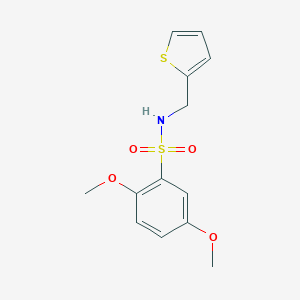

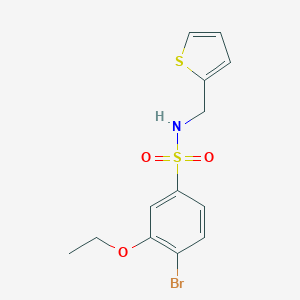
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B486697.png)
